molecular formula C17H22N2O4 B2832271 Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate CAS No. 2183576-98-7

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate

Cat. No. B2832271
CAS RN: 2183576-98-7
M. Wt: 318.373
InChI Key: VNPBGGGHSIBAJO-UHFFFAOYSA-N
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Description

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a chemical compound with the molecular formula C17H22N2O4 . It is a white to grey solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3, (H,18,21) .


Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This stability is crucial in the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.37 . It is a white to grey solid and should be stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Deaza-Analogues of Marine Alkaloids : A study focused on the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, showcasing the chemical versatility of this compound. Though the derivatives showed limited anticancer activity, one compound exhibited moderate activity against certain cancer cell lines (Carbone et al., 2013).
  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate, was used in a phosphine-catalyzed [4 + 2] annulation process. This showcases its potential in organic synthesis and the formation of complex molecular structures (Zhu, Lan & Kwon, 2003).

Potential Biological Applications

  • Ugi Four-Component Condensation Reaction : This compound participated in a Ugi four-component condensation reaction to yield novel dipeptides containing an indolyl moiety, indicating potential biological activity (Shiri et al., 2014).
  • Synthesis of Amino Acid Derivatives : It has been used in the synthesis of functional amino acid derivatives, like ethylene by plant tissues, suggesting its role in biochemical pathways and enzyme interactions (Hoffman et al., 1982).

Other Applications

  • Corrosion Inhibition : In industrial applications, derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel, beneficial for industrial pickling processes (Dohare et al., 2017).

Environmental Impact

  • Occurrence in Aquatic Environments : Related compounds, such as aminopolycarboxylates, have been studied for their presence in aquatic environments, which is critical for understanding the environmental impact of chemical compounds (Schmidt et al., 2004).

Bioconjugation in Aqueous Media

  • Mechanism of Amide Formation : The compound has been studied in the context of understanding the mechanisms of amide formation in aqueous media, which is important for bioconjugation techniques (Nakajima & Ikada, 1995).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

Future Directions

The application of indole derivatives, like Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate, as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring novel methods of synthesis and investigating their biological properties .

properties

IUPAC Name

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPBGGGHSIBAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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